molecular formula C11H12Cl2O3 B7864081 Ethyl 3-(3,5-dichloro-phenoxy)propanoate

Ethyl 3-(3,5-dichloro-phenoxy)propanoate

Cat. No.: B7864081
M. Wt: 263.11 g/mol
InChI Key: NXNCJSYCBKLRNU-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dichloro-phenoxy)propanoate is an organic compound characterized by its molecular structure, which includes an ethyl ester group attached to a 3-(3,5-dichloro-phenoxy)propanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 3-(3,5-dichloro-phenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

  • Phenol Derivative Synthesis: Another approach involves the reaction of 3,5-dichlorophenol with ethylene oxide followed by esterification with ethanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as amines and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Ethyl 3-(3,5-dichloro-phenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in organic synthesis research.

Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential medicinal properties, such as its use in drug development and as a therapeutic agent.

Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-(3,5-dichloro-phenoxy)propanoate exerts its effects depends on its specific application. In medicinal contexts, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Ethyl 3-(4-chloro-phenoxy)propanoate: Similar structure but with a single chlorine atom on the phenyl ring.

  • Ethyl 3-(3,5-dibromo-phenoxy)propanoate: Similar structure but with bromine atoms instead of chlorine.

Uniqueness: Ethyl 3-(3,5-dichloro-phenoxy)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-(3,5-dichlorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-2-15-11(14)3-4-16-10-6-8(12)5-9(13)7-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNCJSYCBKLRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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